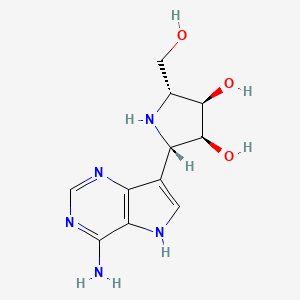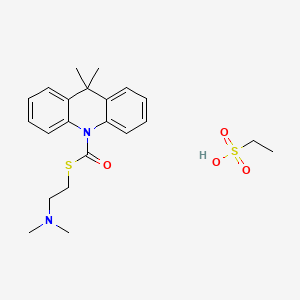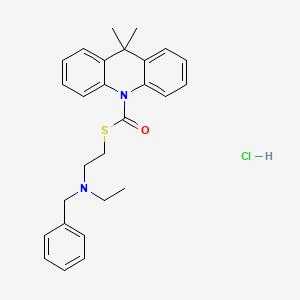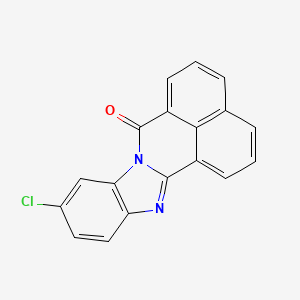
1-Methyl-7-nitroisatoic anhydride
Übersicht
Beschreibung
1-Methyl-7-nitroisatoic anhydride, also known as 1M7, is a chemical compound with the empirical formula C9H6N2O5 . It is used as a reagent for RNA SHAPE-MaP (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling), which provides insight into RNA structure .
Synthesis Analysis
The synthesis of 1-Methyl-7-nitroisatoic anhydride is straightforward from commercially available precursors . It is a robust reagent for routine SHAPE experiments .Molecular Structure Analysis
The molecular weight of 1-Methyl-7-nitroisatoic anhydride is 222.15 . It is used as a small, electrophilic chemical probe in SHAPE to react with the 2’-hydroxyl group of RNA .Chemical Reactions Analysis
1-Methyl-7-nitroisatoic anhydride is used to react with the 2’-hydroxyl group of RNA, providing insight into RNA structure .Physical And Chemical Properties Analysis
1-Methyl-7-nitroisatoic anhydride is a powder with a melting point of 204.5 °C. It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Medical Research
1-Methyl-7-nitroisatoic anhydride is utilized in medical research for cell structure analysis . It aids in understanding the intricate details of cell architecture and function .
RNA Structure Analysis
A significant application of 1-Methyl-7-nitroisatoic anhydride is as a reagent for live cell RNA structure analysis at single nucleotide resolution. This is done using SHAPE-MaP (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension - Mapping) technology, which provides insights into RNA structure and dynamics .
Probing Nucleotide Flexibility
It serves as a reagent to detect local nucleotide flexibility, which is crucial for understanding RNA folding and function .
Analyzing 2’-Hydroxyl Reactivity
The compound is used for probing 2’-hydroxyl reactivity in nucleic acids, which is important for studying RNA and DNA biochemical properties .
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-7-nitroisatoic anhydride (1M7) is the 2’-hydroxyl group along an RNA chain . This compound is used to estimate the reactivity of these groups, which aids in modeling the folded RNA structure .
Mode of Action
1M7 interacts with its targets by forming covalent adducts at the ribose 2’-hydroxyl group . This interaction is facilitated by the electrophilic nature of 1M7, which allows it to react with the 2’-hydroxyl group . The resulting changes include the detection of local nucleotide flexibility .
Biochemical Pathways
The action of 1M7 affects the biochemical pathways involved in RNA folding . By reacting with the 2’-hydroxyl groups, 1M7 can provide insight into the native folded structures of RNA . This is particularly useful in understanding the many roles that RNA plays in the expression and control of genetic information .
Pharmacokinetics
It’s important to note that the compound is typically used in vitro for rna structure probing .
Result of Action
The action of 1M7 results in the formation of covalent adducts at the ribose 2’-hydroxyl group . This modification allows for the detection of local nucleotide flexibility, which is crucial for probing 2’-hydroxyl reactivity . The reacted sites are then mapped along the RNA chain, providing valuable information about the RNA’s structure .
Action Environment
The action, efficacy, and stability of 1M7 can be influenced by various environmental factors. For instance, the compound is typically used in dilute solutions of RNA . Additionally, it’s worth noting that 1M7 is used as an in vivo SHAPE-MaP reagent for live cell RNA structure analysis . .
Safety and Hazards
Zukünftige Richtungen
The use of 1-Methyl-7-nitroisatoic anhydride in RNA SHAPE-MaP experiments has deepened the understanding of RNA interactions and regions that may be exploited for the design of RNA-targeting small-molecule drugs . Future research may continue to explore these applications.
Relevant papers on 1-Methyl-7-nitroisatoic anhydride have been analyzed to provide this information .
Eigenschaften
IUPAC Name |
1-methyl-7-nitro-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULNCJWAVSDEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299566 | |
| Record name | 1-Methyl-7-nitroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-nitroisatoic anhydride | |
CAS RN |
73043-80-8 | |
| Record name | 1-Methyl-7-nitroisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73043-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-7-nitroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-7-nitroisatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)









![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)